molecular formula C27H44O B101533 5alpha-Cholesta-8,14-dien-3beta-ol

5alpha-Cholesta-8,14-dien-3beta-ol

Cat. No.: B101533
M. Wt: 384.6 g/mol
InChI Key: AWBZPJQUWZBRII-CXDHQSPESA-N
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Mechanism of Action

Target of Action

5alpha-Cholesta-8,14-dien-3beta-ol is a 3β-sterol and an efficient precursor of cholesterol . It primarily targets the enzyme Delta(14)-sterol reductase , which belongs to the family of oxidoreductases . These enzymes act on the CH-CH group of donors with NAD+ or NADP+ as acceptors .

Mode of Action

The compound interacts with its target enzyme, Delta(14)-sterol reductase, to facilitate the conversion of 4,4-dimethyl-5alpha-cholesta-8,24-dien-3beta-ol to 4,4-dimethyl-5alpha-cholesta-8,14,24-trien-3beta-ol . This reaction involves the reduction of a double bond in the sterol molecule, aided by the transfer of hydrogen ions from NADPH .

Biochemical Pathways

This compound participates in the biosynthesis of steroids . The conversion of this compound to cholesterol under aerobic conditions is a crucial step in the steroid biosynthesis pathway. The resulting cholesterol is a vital component of cell membranes and a precursor for the synthesis of other important steroids.

Pharmacokinetics

Its conversion to cholesterol under aerobic conditions suggests that oxygen availability may impact its bioavailability.

Result of Action

The primary result of the action of this compound is the production of cholesterol . Cholesterol is a fundamental component of cell membranes, contributing to membrane fluidity and integrity. It is also a precursor for the synthesis of vital biomolecules, including steroid hormones, bile acids, and vitamin D.

Action Environment

The action of this compound is influenced by environmental factors such as oxygen availability, as its conversion to cholesterol occurs under aerobic conditions . Additionally, factors that affect the function of the liver, where cholesterol synthesis and metabolism primarily occur, could also influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-dehydro Zymostenol can be synthesized through several chemical reactions involving sterol intermediates. One common method involves the enzymatic conversion of 5α-cholesta-8,14-dien-3β-ol to cholesterol . The process typically includes steps such as carboxylation, dehydrogenation, and isomerization .

Industrial Production Methods: Industrial production of 14-dehydro Zymostenol involves the use of advanced biochemical techniques to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions: 14-dehydro Zymostenol undergoes various chemical reactions, including:

    Oxidation: Conversion to other sterol intermediates.

    Reduction: Formation of different sterol derivatives.

    Substitution: Introduction of functional groups to modify its structure.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions include various sterol intermediates and derivatives that are crucial for further biochemical processes .

Scientific Research Applications

14-dehydro Zymostenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Zymosterol
  • Lathosterol
  • Desmosterol
  • 7-dehydrocholesterol

Comparison: 14-dehydro Zymostenol is unique due to its specific role in the cholesterol biosynthesis pathway. Unlike other sterol intermediates, it undergoes distinct enzymatic reactions that are critical for the formation of cholesterol . Its structural features and reactivity also set it apart from similar compounds .

Properties

IUPAC Name

(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h12,18-21,23,28H,6-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBZPJQUWZBRII-CXDHQSPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Cholesta-8,14-dien-3beta-ol
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Reactant of Route 5
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Reactant of Route 6
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